molecular formula C13H13NO4 B6206270 methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate CAS No. 893731-97-0

methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate

Cat. No.: B6206270
CAS No.: 893731-97-0
M. Wt: 247.2
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Description

Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate is a synthetic indole derivative. Indole derivatives are significant in various fields due to their biological and pharmacological properties. This compound, in particular, is used in scientific research for its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis. This method uses phenylhydrazine and an aldehyde or ketone in the presence of an acid catalyst. For this compound, methanesulfonic acid (MsOH) is often used under reflux conditions in methanol (MeOH) to yield the desired indole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: Electrophilic substitution reactions can occur at the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution often uses reagents like halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Methyl 3-carboxy-5-methoxy-1-methyl-1H-indole-2-carboxylate.

    Reduction: Methyl 3-hydroxymethyl-5-methoxy-1-methyl-1H-indole-2-carboxylate.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the indole ring can undergo electrophilic substitution. These interactions can affect biological pathways, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate: Lacks the methyl group at the 1-position.

    Methyl 3-formyl-1-methyl-1H-indole-2-carboxylate: Lacks the methoxy group at the 5-position.

    Methyl 3-formyl-5-methoxy-1H-indole-2-carboxylate: Lacks the methyl group at the 1-position and the methoxy group at the 5-position.

Uniqueness

Methyl 3-formyl-5-methoxy-1-methyl-1H-indole-2-carboxylate is unique due to the presence of both the formyl and methoxy groups, which contribute to its distinct chemical reactivity and biological properties

Properties

CAS No.

893731-97-0

Molecular Formula

C13H13NO4

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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